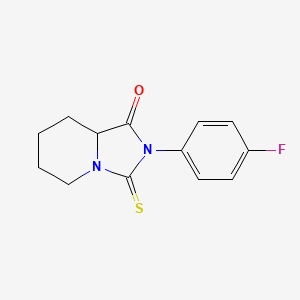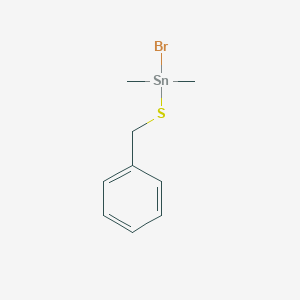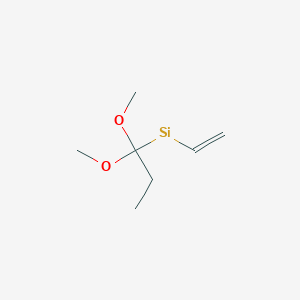
7,8-dimethyl-3H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dimethyl-3H-purine-2,6-dione, also known as theobromine, is a naturally occurring compound found in cacao beans, tea leaves, and other plants. It belongs to the class of xanthine alkaloids, which are known for their stimulant effects. Theobromine is structurally similar to caffeine and theophylline, and it has been used for its mild stimulant, diuretic, and vasodilator properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethyl-3H-purine-2,6-dione typically involves the methylation of xanthine derivatives. One common method starts with theobromine, which is then methylated using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources such as cacao beans. The beans are fermented, dried, roasted, and then processed to isolate theobromine. This method is preferred due to the high yield and purity of the compound obtained .
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Dimethyl-3H-purine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized to form 3,7-dimethyluric acid.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The methyl groups at positions 7 and 8 can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 3,7-Dimethyluric acid
Reduction: Dihydro derivatives of theobromine
Substitution: Various alkyl or acyl derivatives depending on the substituents used.
Applications De Recherche Scientifique
Mécanisme D'action
Theobromine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscles, vasodilation, and increased diuresis. The compound also acts as an adenosine receptor antagonist, which contributes to its stimulant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A more potent stimulant with stronger central nervous system effects.
Theophylline (1,3-dimethylxanthine): Used primarily as a bronchodilator in the treatment of respiratory diseases.
Paraxanthine (1,7-dimethylxanthine): A metabolite of caffeine with similar stimulant properties.
Uniqueness
7,8-Dimethyl-3H-purine-2,6-dione is unique in its relatively mild stimulant effects compared to caffeine and theophylline. It has a lower impact on the central nervous system, making it suitable for use in conditions where a milder stimulant effect is desired. Additionally, its vasodilatory and diuretic properties make it useful in specific therapeutic applications .
Propriétés
Numéro CAS |
60208-12-0 |
|---|---|
Formule moléculaire |
C7H8N4O2 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
7,8-dimethyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-3-8-5-4(11(3)2)6(12)10-7(13)9-5/h1-2H3,(H2,9,10,12,13) |
Clé InChI |
FAKYNVGUWKZRSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1C)C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide](/img/structure/B14618134.png)
![2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14618140.png)
![N'-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide](/img/structure/B14618142.png)
![1-[2,2-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)ethenyl]naphthalene](/img/structure/B14618148.png)


![5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14618158.png)
![S-[(Furan-2-yl)methyl] 3-methylbut-2-enethioate](/img/structure/B14618160.png)
![3-Nonylpyrido[3,2-E][1,2,4]triazine](/img/structure/B14618163.png)
![Diethyl [(2-ethenylphenyl)methyl]propanedioate](/img/structure/B14618177.png)

![3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618184.png)
![1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole](/img/structure/B14618185.png)
![1-[(Butan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14618186.png)
